molecular formula C23H17Br2NO2 B2379024 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline CAS No. 860784-20-9

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline

Cat. No.: B2379024
CAS No.: 860784-20-9
M. Wt: 499.202
InChI Key: HEBYMRFQVGEUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline ( 860784-20-9) is a synthetic brominated quinoline derivative with a molecular formula of C₂₃H₁₇Br₂NO₂ and a molecular weight of 499.20 . This compound is part of the quinoline chemical class, a scaffold recognized as an important construction motif in medicinal chemistry and anticancer drug development . Quinoline derivatives have demonstrated significant potential in oncology research, exhibiting mechanisms of action that include growth inhibition via cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Specifically, recent studies on brominated quinoline analogues have shown promising antiproliferative activities against various cancer cell lines, such as C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) . Some related bromoquinoline compounds have been identified as inhibitors of topoisomerase I, a critical enzyme for DNA replication and repair, making them interesting candidates for investigating new anticancer strategies . The structural features of this compound, including the dibromo substitution on the quinoline core, are associated with these valuable research applications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6,8-dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2NO2/c1-27-18-6-4-5-15(11-18)14-28-22-8-3-2-7-19(22)21-10-9-16-12-17(24)13-20(25)23(16)26-21/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBYMRFQVGEUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline is unique due to its specific substitution pattern on the quinoline ring and the presence of both bromine and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline is a complex organic compound belonging to the quinoline family, characterized by its unique structural features that include two bromine atoms and a methoxyphenyl group. Quinoline derivatives are well-known for their diverse biological activities, making them subjects of extensive research in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Below is a detailed examination of these activities.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds often range from 0.0048 mg/mL to 0.156 mg/mL against pathogens such as E. coli and S. aureus .

CompoundMIC (mg/mL)Target Pathogen
6,8-Dibromo derivativeTBDTBD
3-Methoxyphenyl derivative0.0195E. coli
Pyrimidothienoquinoline0.08 - 1.0Various tumor cell lines

Anticancer Activity

The anticancer potential of quinoline derivatives is particularly noteworthy. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HCT116 and Caco-2. These studies reveal that certain derivatives can inhibit cell proliferation and induce apoptosis by targeting critical signaling pathways like PI3K/AKT/mTOR .

Key Findings:

  • Cell Lines Tested: HCT116 (colon cancer), Caco-2 (intestinal cancer).
  • Mechanism: Induction of apoptosis and cell cycle arrest in G2/M phase.
  • Significant Results: Reduction in cell viability by up to 76% at specific concentrations.

Case Studies

  • Antitumor Efficacy : A study on related quinoline derivatives demonstrated significant antitumor activity in vivo against B16 murine melanoma, with a marked increase in survival rates and reduced tumor growth observed in treated groups .
  • Anti-inflammatory Effects : The anti-inflammatory potential was assessed through paw edema models in mice, where doses comparable to standard anti-inflammatory drugs showed significant reductions in inflammation .

Q & A

Basic: What are the recommended synthetic strategies for preparing 6,8-dibromo-substituted quinoline derivatives?

A multi-step approach is typically employed, starting with halogenation of the quinoline core. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent functionalization of the phenyl ether moiety involves nucleophilic substitution or Ullmann-type coupling. Optimization of reaction conditions (e.g., Pd catalysts like [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane) is critical for achieving regioselective bromination . Post-synthetic modifications should include rigorous purification via column chromatography and recrystallization .

Advanced: How can researchers address conflicting NMR data between theoretical predictions and experimental results for aryl-substituted quinolines?

Contradictions often arise from dynamic rotational barriers in biaryl systems or solvent-induced shifts. Researchers should:

  • Perform variable-temperature NMR to assess conformational mobility
  • Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) level)
  • Validate through 2D NMR techniques (e.g., NOESY for spatial proximity analysis)
    Document solvent dielectric effects, as demonstrated in the spectral analysis of trifluoromethylaryl-substituted quinolines .

Basic: Which crystallization techniques are effective for obtaining X-ray quality crystals of methoxyphenyl-modified quinolines?

Slow vapor diffusion using dichloromethane/hexane mixtures (1:3 v/v) at 4°C achieves optimal crystal growth. For challenging cases, epitaxial nucleation on pre-formed quinoline crystals or seeding methods can improve lattice alignment. Monitor crystal formation via polarized light microscopy, as detailed in quinoxaline crystallization protocols .

Advanced: What strategies mitigate side reactions during the introduction of dibromo groups in electron-rich quinoline systems?

Key approaches include:

  • Using Lewis acids (e.g., FeCl₃) to direct bromine electrophilicity and prevent over-halogenation
  • Implementing low-temperature (-10°C) bromine dosing in CH₂Cl₂
  • Adding radical scavengers (BHT) to suppress allylic bromination
    These methods were validated in the synthesis of 5,8-dibromoquinoxaline derivatives, achieving >85% regioselectivity .

Basic: How should researchers analyze the purity and stability of this compound under various storage conditions?

Conduct accelerated stability studies using:

  • HPLC-UV (C18 column, 0.1% TFA/MeCN gradient) with peak area monitoring
  • Thermal gravimetric analysis (TGA) to determine decomposition thresholds
  • Light sensitivity tests in amber vs. clear vials at 25°C/60% RH
    Stability data from analogous 8-trifluoromethylquinolines show ≤5% degradation after 6 months when stored desiccated at -20°C .

Advanced: What computational methods predict the π-π stacking behavior of this compound in supramolecular assemblies?

Combine molecular dynamics (AMBER force field) with DFT-D3 dispersion corrections to model intermolecular interactions. Analyze HOMO-LUMO overlap using Multiwfn software, focusing on the quinoline-bromine dipole contributions. These approaches successfully predicted the crystal packing motifs in trifluoromethylaryl-quinoxaline complexes .

Basic: What biological screening models are appropriate for preliminary evaluation of this compound's pharmacological potential?

Prioritize target-based assays:

  • Plasmodium falciparum 3D7 strain for antimalarial activity (IC₅₀ determination)
  • Kinase inhibition profiling (EGFR, VEGFR-2) via ADP-Glo™ assay
  • Cytotoxicity against HEK-293 and HepG2 cell lines (MTT protocol)
    Reference standard protocols from quinoline drug discovery pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.